Product packaging for 4-Bromo-2-fluorophenol(Cat. No.:CAS No. 2105-94-4)

4-Bromo-2-fluorophenol

Cat. No.: B1271925
CAS No.: 2105-94-4
M. Wt: 191 g/mol
InChI Key: RYVOZMPTISNBDB-UHFFFAOYSA-N
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Description

Halogenated phenols, a class of compounds characterized by a hydroxyl group and at least one halogen atom attached to a benzene (B151609) ring, are of significant interest in contemporary chemical science. sibran.rugoogle.com The introduction of halogens can dramatically alter the electronic properties, reactivity, and biological activity of the parent phenol (B47542) molecule. sibran.rugoogle.com These compounds are widespread in nature, synthesized by organisms ranging from microorganisms to marine invertebrates, and often exhibit notable biological activities. sibran.ru In the realm of synthetic chemistry, halogenated phenols serve as crucial intermediates in a variety of coupling reactions and are foundational to the construction of numerous high-value fine chemicals. guidechem.comglobalscientificjournal.com

The presence of both a bromine and a fluorine atom on the phenolic ring of 4-Bromo-2-fluorophenol provides a unique combination of steric and electronic effects. chemimpex.com Fluorine, being the most electronegative element, strongly influences the acidity of the phenolic proton and can enhance the metabolic stability and bioavailability of molecules in which it is incorporated. guidechem.comacs.org This has made the introduction of fluorine a key strategy in drug design. guidechem.com Bromine, on the other hand, is an excellent leaving group in various cross-coupling reactions, such as Suzuki and Ullmann reactions, providing a reactive handle for further molecular elaboration. guidechem.com The interplay between the electron-withdrawing nature of both halogens and the electron-donating hydroxyl group creates a nuanced reactivity profile, making the aromatic ring susceptible to specific transformations. makingmolecules.commasterorganicchemistry.com

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its utility as a versatile intermediate has become increasingly apparent with the advancement of synthetic methodologies. chemimpex.comguidechem.com Its application has grown in tandem with the demand for highly functionalized and precisely substituted aromatic compounds in various industrial sectors. google.com

Current research continues to explore the diverse applications of this compound. chemimpex.com Emerging trajectories focus on its use as a key starting material for the synthesis of novel bioactive compounds, including pharmaceuticals and agrochemicals with enhanced efficacy. chemimpex.com In materials science, its derivatives are being investigated for the creation of specialty polymers and liquid crystals with unique properties. chemimpex.com The compound's distinct substitution pattern also makes it a valuable tool for studying reaction mechanisms and the fundamental principles of organic synthesis. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrFO B1271925 4-Bromo-2-fluorophenol CAS No. 2105-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVOZMPTISNBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175271
Record name Phenol, 4-bromo-2-fluoro-
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Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2105-94-4
Record name 4-Bromo-2-fluorophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-bromo-2-fluoro-
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Record name Phenol, 4-bromo-2-fluoro-
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Record name 4-bromo-2-fluorophenol
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Physicochemical and Spectroscopic Profile

4-Bromo-2-fluorophenol is typically a colorless to light orange or yellow clear liquid at room temperature. chemimpex.com It is soluble in organic solvents such as methanol, ethanol, and acetone, but only slightly soluble in water.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol
CAS Number 2105-94-4
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 90 °C at 15 mmHg
Density 1.744 g/mL at 25 °C
Refractive Index n20/D 1.566

| Flash Point | 99 °C (closed cup) |

Data sourced from multiple references. chemimpex.comchemicalbook.com

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (500MHz, CDCl₃) δ 7.25 (dd, J=10.0, 2.3Hz, 1H), 7.21–7.12 (m, 1H), 6.91 (t, J=8.9Hz, 1H), 5.44 (s, 1H)
¹³C NMR (126MHz, CDCl₃) δ 151.87 (s), 149.95 (s), 142.85 (d, J=14.0Hz), 127.94 (d, J=3.7Hz), 119.12 (s), 118.95 (s), 118.59 (d, J=2.2Hz), 111.62 (d, J=8.1Hz)
Infrared (IR) Conforms to structure

| Mass Spectrometry (MS) | Consistent with the molecular formula |

NMR data sourced from reference guidechem.com.

Synthesis and Reactivity

A common laboratory-scale synthesis of 4-Bromo-2-fluorophenol involves the direct bromination of 2-fluorophenol (B130384). chemicalbook.com In a typical procedure, bromine is added to a solution of 2-fluorophenol in a suitable solvent like methylene (B1212753) chloride at a reduced temperature. chemicalbook.com The reaction mixture is then stirred for a period to ensure complete reaction before being worked up to isolate the desired product. chemicalbook.com An alternative approach involves the selective fluorination of p-bromophenol using an electrophilic fluorinating agent such as Selectfluor. guidechem.com

The reactivity of this compound is largely dictated by the three functional groups on the aromatic ring. The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a more potent nucleophile. The bromine atom serves as a versatile synthetic handle, readily participating in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds. It can also be displaced by other functional groups via nucleophilic aromatic substitution under specific conditions. The fluorine atom, while generally less reactive as a leaving group in nucleophilic aromatic substitution compared to other halogens, significantly influences the electronic nature of the ring, making it more susceptible to certain types of reactions. masterorganicchemistry.com The interplay of these groups allows for a high degree of control over subsequent chemical transformations.

Applications of 4 Bromo 2 Fluorophenol in Specialized Fields

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, 4-Bromo-2-fluorophenol is a key starting material and intermediate, contributing to the development of new therapeutic agents. guidechem.comchemimpex.com Its structural properties are leveraged to create novel compounds with specific biological functions.

This compound is widely utilized as a foundational molecule or intermediate in the synthesis of a diverse range of pharmaceutical compounds. guidechem.comchemimpex.com Its reactive nature allows for its incorporation into more complex molecular architectures designed for therapeutic purposes. chemimpex.com The compound serves as a starting material for creating various classes of organic molecules, including those with potential bioactivity.

Research has demonstrated its application in the synthesis of several specific chemical structures, highlighting its versatility as a precursor in medicinal chemistry. For instance, it is a documented starting material for producing aryl ether and sulfonamide intermediates, which are important scaffolds in drug discovery. It has also been used in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound explored for its biological activities. researchgate.net

Table 1: Examples of Compounds Synthesized from this compound

Compound Synthesized Investigated Application or Class Reference
2-Phenylpyran-4-ones Evaluation as Cyclooxygenase-2 (COX-2) inhibitors
4-Bromo-2-fluoro-6-iodoanisole Synthetic intermediate
1,4-Disubstituted 3-cyano-2-pyridones Chemical synthesis
Dicationic imidazolium-based compounds Chemical synthesis

The distinct arrangement of halogen atoms in this compound allows for the design of derivatives that can interact with high specificity at molecular targets. This makes it a valuable tool in the development of compounds aimed at modulating specific biological pathways, which is a cornerstone of modern drug discovery. chemimpex.com The bromine and fluorine substituents can enhance a molecule's binding affinity and selectivity for targets such as enzymes and cellular receptors.

Derivatives of this compound are investigated for their ability to act as enzyme inhibitors or receptor modulators. For example, research into related structures has explored their influence on crucial neurological pathways, such as dopaminergic neurotransmission. smolecule.com The ability to fine-tune molecular interactions is critical for developing drugs that can address pathologies like cancer, where the deregulation of signaling pathways, such as those controlling apoptosis (programmed cell death), is a key factor. google.com

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacological properties, and this compound serves as a source for this element. chemimpex.comsmolecule.com Fluorination can lead to enhanced metabolic stability, which prevents the drug from being broken down too quickly in the body, and can improve its bioavailability, ensuring that an effective amount of the drug reaches its target. smolecule.com

Derivatives of this compound have been a subject of research for their potential antimicrobial activities. Studies have explored compounds derived from it for activity against a range of pathogens, including bacteria and fungi.

One notable derivative, 4-Amino-5-bromo-2-fluorophenol, was investigated for its effectiveness against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, suggesting its potential as a new class of antitubercular agent. Another related compound, 2-Amino-3-bromo-4-fluorophenol, demonstrated significant inhibitory action against both gram-positive and gram-negative bacteria in laboratory tests, marking it as a possible lead compound for new antibiotic development. Furthermore, research on 2-Bromo-4-fluorophenol has indicated significant fungicidal activity, believed to result from the disruption of microbial cell membranes.

In the search for new cancer treatments, various compounds structurally related to this compound have been synthesized and evaluated for their anticancer potential. smolecule.com These investigations often focus on the ability of the compounds to halt the proliferation of cancer cells or to induce apoptosis. nih.gov

For example, a study on bromophenol derivatives showed that a specific compound, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate), could inhibit the viability of K562 leukemia cells and trigger apoptosis. nih.gov Other research has focused on synthesizing derivatives of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one as potential anticancer agents. researchgate.net Similarly, derivatives of 3/4-bromo benzohydrazide (B10538) have shown potent anticancer activity against human colorectal carcinoma cells (HCT-116), with one derivative proving more effective than the standard chemotherapy drug 5-fluorouracil (B62378) in a comparative study. researchgate.net

Table 2: Investigated Biological Activities of this compound Derivatives

Derivative/Related Compound Biological Activity Target/Organism Key Finding Reference
4-Amino-5-bromo-2-fluorophenol Antimicrobial Mycobacterium tuberculosis Showed potential as a new antitubercular agent.
2-Amino-3-bromo-4-fluorophenol Anticancer, Antimicrobial Cancer cell lines, Gram-positive/negative bacteria Inhibited cancer cell proliferation and showed significant bacterial inhibition.
(Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate Anticancer Leukemia K562 cells Inhibited cell viability and induced apoptosis. nih.gov
Substituted Benzohydrazides Anticancer Human colorectal carcinoma (HCT-116) A derivative was found to be more potent than the standard drug 5-fluorouracil. researchgate.net

Derivatives of this compound are actively studied as potential inhibitors of specific enzymes, a critical mechanism of action for many drugs. The compound itself is used as a precursor to synthesize molecules for enzyme inhibitor evaluation.

A prominent example is the use of this compound in synthesizing 2-Phenylpyran-4-ones for evaluation as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In a more detailed study, N-indolylsulfonyl-2-fluorophenol derivatives were designed and synthesized as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com The research highlighted that interactions such as hydrogen bonds and hydrophobic contacts between the inhibitor and the enzyme's active site were crucial for potent inhibition. mdpi.com Additionally, initial studies on related compounds like (4-Bromo-2-fluoro-5-methylphenyl)methanol suggest potential interactions with cytochrome P450 enzymes, which are vital for drug metabolism. smolecule.com

Table 3: Enzyme Inhibition Studies with this compound Derivatives

Derivative Class Target Enzyme Research Focus Reference
2-Phenylpyran-4-ones Cyclooxygenase-2 (COX-2) Evaluation of inhibitory activity for anti-inflammatory potential.
5-Halogenated N-indolylsulfonyl-2-fluorophenol derivatives Aldose Reductase (ALR2) Inhibition to prevent diabetic complications. mdpi.com

Metabolic Pathway Analysis in Pharmaceutical Development

Agrochemical Research and Development

The compound is an important intermediate in the production of modern agrochemicals, contributing to crop protection and sustainable farming practices. chemimpex.comlookchem.com

This compound is a versatile building block for creating active ingredients in herbicides and pesticides. ruifuchem.cominnospk.com Its structure allows for the synthesis of complex molecules designed to target specific weeds or pests with high efficacy. A specific application is its use in the preparation of (phenoxy phenoxy) propionic acid esters, a well-established class of herbicides. chemicalbook.comgoogle.com Its incorporation into these molecules is intended to enhance the selectivity and effectiveness of the final agrochemical product. netascientific.com

Intermediate in the Synthesis of Herbicides and Pesticides

Advanced Materials Science

Beyond life sciences, this compound finds application in the field of materials science, where it is used to create specialized polymers and functional materials. chemimpex.com It can be incorporated into polymers and resins to enhance their physical properties, such as thermal stability and mechanical durability. netascientific.com

A significant application is its use as a starting material for the synthesis of dicationic imidazolium-based compounds. sigmaaldrich.com These compounds can function as ionic liquids and liquid crystals, which are advanced materials with applications in areas such as catalysis, electrochemistry, and as specialized solvents. sigmaaldrich.com

Table 3: Applications of this compound in Materials Science

Material TypeContribution of this compoundPotential ApplicationsReference
Specialty Polymers and ResinsIncorporated to enhance thermal stability and mechanical properties.Manufacturing of durable industrial materials. chemimpex.comnetascientific.com
Dicationic Imidazolium-Based CompoundsUsed as a starting material for their synthesis.Function as ionic liquids and liquid crystals for catalysis and electrochemistry. sigmaaldrich.com

Application in the Production of Specialty Polymers and Resins

This compound is applied in material science as a starting material or intermediate for the synthesis of specialty polymers and resins. chemimpex.comruifuchem.combldpharm.com These polymers are essential for creating durable materials designed for a variety of industrial applications. chemimpex.com The compound functions as a monomer or a building block in polymer science. bldpharm.com

A specific research application involved the exploration of this compound for the preparation of para-catenated disilanol (B1248394) monomers. nasa.gov In this process, the phenol (B47542) was converted into a saturated ether intermediate as a step toward creating novel polymers. nasa.gov Although subsequent dehalogenation steps in this particular study resulted in low yields, it demonstrates the compound's role in the research and development of new polymer structures. nasa.gov

Exploration for Advanced Materials with Unique Properties

The distinct reactivity of this compound makes it a valuable component in organic synthesis for the development of innovative compounds and advanced materials with unique properties. chemimpex.com It is utilized as a starting material for the synthesis of more complex molecules, such as:

2-Phenylpyran-4-ones, which have been evaluated as cyclooxygenase-2 inhibitors.

1,4-Disubstituted 3-cyano-2-pyridones.

Dicationic imidazolium-based compounds, which are a form of ionic liquids and liquid crystals.

Its role as an intermediate allows chemists to access a range of important aryl ether and sulfonamide structures, contributing to the creation of new specialty chemicals.

Analytical Chemistry Methodologies

In the realm of analytical chemistry, this compound serves not only as a subject of analysis but also as a tool for it.

Utilization as a Reagent in Detection and Quantification

This compound is utilized as a reagent in various analytical methods. chemimpex.com Its application in this context aids in the detection and quantification of other chemical substances. chemimpex.com

Improvement of Laboratory Result Accuracy through its Use

Through its function as an analytical reagent, the use of this compound contributes to improving the accuracy of laboratory results. chemimpex.com Its stability and known properties can make it a useful reference point or standard in certain analytical procedures.

Environmental Chemistry Studies

The presence of halogenated phenols in the environment, often as byproducts of industrial processes or degradation of other chemicals, has prompted studies into their environmental fate, particularly their behavior under sunlight in water. thermofisher.com

Photochemistry of Halogenophenols in Aqueous Solutions

The photochemical behavior of halogenophenols like this compound in aqueous solutions is highly dependent on the position of the halogen on the aromatic ring. ias.ac.inresearchgate.net For 4-halophenols (including 4-fluoro, 4-chloro, and 4-bromo variants), the primary photochemical process upon direct absorption of UV light is the heterolytic cleavage of the carbon-halogen (C-X) bond. ias.ac.inresearchgate.net

Detailed research findings from nanosecond laser-flash photolysis have elucidated the reaction mechanism:

The initial step is the scission of the C-Br bond, releasing a bromide ion (Br-) and forming a 4-hydroxyphenyl cation. ias.ac.inresearchgate.net

This cation is in equilibrium with a carbene intermediate, specifically 4-oxo-cyclohexa-2,5-dienylidene. ias.ac.inresearchgate.net

The subsequent reactions of this carbene transient depend on the experimental conditions. ias.ac.in

The ultimate photoproducts are influenced by the presence of other reactants, such as dissolved oxygen.

ReactantResulting Photoproduct(s)
Water (H₂O) Hydroquinone (B1673460) ias.ac.intandfonline.com
Oxygen (O₂) p-Benzoquinone (via a benzoquinone-O-oxide intermediate) ias.ac.inresearchgate.net
Another halophenol molecule Halogenodihydroxybiphenyl ias.ac.in

Studies on the photocatalytic degradation of p-halophenols using a titanium dioxide (TiO₂) catalyst showed that the removal rate for p-bromophenol was slightly lower than that for phenol and p-fluorophenol. tandfonline.com The process generated aromatic intermediates, including hydroquinone (HQ) and benzoquinone (BQ). tandfonline.com

Degradation Pathways and Photoproducts

The degradation of halogenated phenols like this compound is a critical area of environmental research. While specific studies on the complete degradation pathway of this compound are limited, the behavior of related compounds provides significant insights into its likely transformation processes. The removal of halogen substituents is a key step in the breakdown of these aromatic compounds. nih.gov

Photocatalytic degradation, particularly using titanium dioxide (TiO₂), is a common method studied for breaking down halogenated phenols. For para-substituted halophenols, the rate of degradation is influenced by the halogen present. For example, the degradation rate for p-fluorophenol is slightly higher than for phenol, while the rate for p-bromophenol is slightly lower. tandfonline.com This suggests that the combination of fluorine and bromine on the same phenol ring, as in this compound, would lead to a complex degradation pattern.

During the photocatalytic degradation of p-halophenols, several aromatic intermediates are typically formed, including hydroquinone, benzoquinone, and various halodihydroxybenzenes. tandfonline.com For instance, the degradation of 2-fluorophenol (B130384) by the brown-rot fungus Gloeophyllum striatum yields 3-fluorocatechol (B141901) and catechol as primary products. nih.gov It is plausible that the degradation of this compound would proceed through similar intermediates, involving hydroxylation and dehalogenation steps. The initial attack by hydroxyl radicals, a key feature of many degradation processes, can lead to the formation of brominated and fluorinated catechol or hydroquinone derivatives before the aromatic ring is cleaved.

In a study on the Baeyer-Villiger oxidation of various [¹⁸F]fluorobenzaldehydes, 5-bromo-2-[¹⁸F]fluorobenzaldehyde and 4-bromo-2-[¹⁸F]fluorobenzaldehyde were successfully converted to their corresponding phenols. snmjournals.org This demonstrates a viable chemical transformation route that could be relevant to its synthesis or degradation.

A NASA technical report mentioned the dehalogenation of this compound, which resulted in very low yields of 5-10%, indicating that the removal of the halogen atoms from this specific compound can be challenging under certain conditions. nasa.gov

Assessment in Advanced Oxidation Methods for Contaminant Removal

Advanced Oxidation Processes (AOPs) are a key technology for treating water contaminated with persistent organic pollutants like halogenated phenols. These methods rely on the generation of highly reactive chemical species, most commonly the hydroxyl radical (•OH), to oxidize and break down contaminants.

Fenton and Fenton-like Reactions: Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, is a classic AOP used to destroy organic compounds. wikipedia.org The reaction generates hydroxyl radicals, which are powerful, non-selective oxidants. wikipedia.org The degradation of 2-fluorophenol has been demonstrated using an extracellular Fenton-type mechanism by the fungus Gloeophyllum striatum, which produces hydroxyl radicals that lead to defluorination. nih.gov This process is strongly inhibited by hydroxyl radical scavengers, confirming the radical's central role. nih.gov Given these findings, this compound is expected to be susceptible to degradation by Fenton and Fenton-like AOPs, where the hydroxyl radicals would attack the aromatic ring, leading to hydroxylation, dehalogenation, and eventual mineralization.

Ozonation: Ozone (O₃) is another powerful oxidant used in water treatment. The ozonolysis of phenols can produce a variety of by-products, including catechol, hydroquinone, and 1,4-benzoquinone. rsc.org When bromide is present in the water, ozonation can lead to the formation of brominated organic compounds. nih.gov Studies on phenol in bromide-containing water have shown the formation of various bromophenols, such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol, alongside brominated degradation products. google.com The reaction of the bromine radical (Br•), a key intermediate in these processes, with phenol yields p-benzoquinone as a major product. nih.gov This indicates that ozonation of this compound would likely involve complex reactions, including attack by ozone and secondary radicals, leading to a mixture of oxidized and potentially further halogenated by-products.

UV-Based AOPs: UV irradiation combined with oxidants like persulfate (PDS) or hydrogen peroxide (H₂O₂) creates highly effective AOPs. A comparative study of UV/PDS and UV/H₂O₂ processes on various halophenols revealed differences in degradation rates based on the position of the halogen. researchgate.net For instance, para-substituted phenols like 4-bromophenol (B116583) degraded fastest in the UV/PDS system. researchgate.net The study proposed that the sulfate (B86663) radical (SO₄•⁻) reacts with halophenols primarily via electron transfer, while the hydroxyl radical (HO•) reacts through both electron transfer and hydroxyl addition. researchgate.net These findings suggest that UV-based AOPs would be effective in degrading this compound, with the specific pathway and efficiency depending on the chosen oxidant.

The table below summarizes the potential effectiveness of various AOPs on halogenated phenols, which is indicative of their potential application for this compound degradation.

Advanced Oxidation Process (AOP) Primary Reactive Species Observed Effects on Halogenated Phenols
Fenton/Fenton-likeHydroxyl radical (•OH)Effective degradation and defluorination of 2-fluorophenol. nih.gov
OzonationOzone (O₃), Hydroxyl radical (•OH)Formation of catechol, hydroquinone, and benzoquinone from phenol. rsc.org Formation of brominated by-products in the presence of bromide. google.com
UV/H₂O₂Hydroxyl radical (•OH)Effective degradation via electron transfer and hydroxyl addition. researchgate.net
UV/Persulfate (PDS)Sulfate radical (SO₄•⁻)Effective degradation, primarily via electron transfer. researchgate.net
Photocatalysis (e.g., TiO₂)Electron-hole pairs, •OHDegradation rate is influenced by the specific halogen. tandfonline.com

Bioaugmentation for Degradation of Fluorophenols

Bioaugmentation is an environmental remediation strategy that involves introducing specific microbial strains or consortia into a contaminated site to enhance the biological degradation of target pollutants. taylorandfrancis.com This approach is particularly relevant for recalcitrant compounds like halogenated phenols, which indigenous microbial populations may not be able to break down effectively. nih.govucp.pt

Research has demonstrated the success of bioaugmentation for treating water containing fluorophenols. In one study, a laboratory-scale rotating biological contactor (RBC) was unable to degrade 2-fluorophenol (2-FP) on its own. nih.gov However, after being inoculated with a specialized 2-FP-degrading bacterial strain, the system achieved complete biodegradation of 2-FP at concentrations up to 50 mg L⁻¹. nih.govcranfield.ac.uk The introduced strain was successfully retained within the reactor's biofilm, demonstrating the long-term viability of the bioaugmentation strategy. nih.gov

Similarly, aerobic granular sludge systems, which initially could not degrade 2-FP, showed full degradation and stoichiometric fluoride (B91410) release after bioaugmentation with a specialized strain, Rhodococcus sp. strain FP1. core.ac.uk These studies highlight that for highly recalcitrant compounds, bioaugmentation can be a necessary step to equip the biomass with the required catabolic genes. ucp.ptcore.ac.uk

The degradation of 4-fluorophenol (B42351) by Arthrobacter sp. strain IF1 involves a monooxygenase system that hydroxylates the phenol, leading to the release of the fluoride ion and the formation of hydroquinone. nih.gov The microbial degradation of halogenated aromatics often proceeds by converting the initial compound into less toxic intermediates like catechols or hydroquinones, which can then enter central metabolic pathways. nih.govnih.govfrontiersin.org

While these studies focus on mono-fluorinated phenols, the principles are directly applicable to the potential biodegradation of this compound. A microbial consortium capable of degrading this di-halogenated phenol would likely require enzymes that can first dehalogenate the compound, possibly starting with either the bromine or the fluorine atom, before cleaving the aromatic ring. The success of bioaugmentation would depend on finding or engineering microorganisms that possess the specific enzymatic machinery to initiate this degradation sequence.

The table below details findings from key bioaugmentation studies on fluorophenol degradation.

System Target Compound Augmenting Strain Key Finding Reference
Rotating Biological Contactor (RBC)2-Fluorophenol2-FP degrading strainComplete biodegradation achieved after bioaugmentation. ucp.ptnih.gov ucp.ptnih.govcranfield.ac.uk
Aerobic Granular Sludge (SBR)2-FluorophenolRhodococcus sp. strain FP1Full degradation and fluoride release after inoculation. core.ac.uk core.ac.uk
Pure Culture4-FluorophenolArthrobacter sp. strain IF1Degradation proceeds via hydroxylation to hydroquinone. nih.gov nih.gov

Exploration of Novel Reaction Pathways and Mechanisms

While this compound is utilized in several known transformations, significant opportunities exist for exploring novel reaction pathways. It is a known starting material for a variety of compounds, including those used in the evaluation of cyclooxygenase-2 (COX-2) inhibitors and as modulators for the metabotropic glutamate (B1630785) 2 receptor. One notable application is its role as a key precursor in the synthesis of the FDA-approved drug umbralisib (B560156), a treatment for specific types of lymphoma and leukemia. rhhz.net The synthesis of umbralisib involves key steps such as an etherification followed by a Suzuki coupling reaction. rhhz.net

Future research is anticipated to expand upon these foundational reactions. Key areas for investigation include:

Expansion of Coupling Reactions: Exploring the versatility of this compound in other cross-coupling reactions beyond Suzuki, such as Heck, Sonogashira, and Buchwald-Hartwig amination, could yield novel classes of compounds. Identifying new, more efficient, and robust catalyst systems for these transformations is a critical research goal.

Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical or electrochemical conditions could open pathways to unique molecular scaffolds that are inaccessible through traditional thermal methods.

Mechanistic Elucidation: Detailed mechanistic studies of its key reactions, such as the formation of complex Schiff-base derivatives or N-indolylsulfonyl-2-fluorophenols, are necessary. mdpi.comresearchgate.net Utilizing techniques like kinetic analysis, isotopic labeling, and computational modeling can provide a deeper understanding of reaction intermediates and transition states, enabling more precise control over reaction outcomes.

Reaction TypeProduct/Intermediate ClassReference
Iodination & Methylation4-Bromo-2-fluoro-6-iodoanisole
Suzuki CouplingUmbralisib (drug) rhhz.net
CondensationSchiff-base derivatives researchgate.net
SulfonylationN-Indolylsulfonyl-2-fluorophenol derivatives mdpi.com
Synthesis of Heterocycles2-Phenylpyran-4-ones, 1,4-Disubstituted 3-cyano-2-pyridones

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign and economically viable production methods. Current synthesis often involves multi-step processes that can generate significant waste.

Promising avenues for green synthesis include:

Catalytic Halogenation: Developing selective, direct bromination methods for 2-fluorophenol that utilize recyclable catalysts would be a significant advancement over stoichiometric reagents. google.com

Alternative Solvents and Reagents: A patent has already highlighted the use of elemental bromine over more expensive reagents like N-bromosuccinimide, reducing costs. google.com Further research into using greener solvents, such as water or supercritical fluids, or developing solvent-free reaction conditions is a key goal. The use of green oxidants like dihydrogen peroxide, as demonstrated in the synthesis of related fluorophenols, presents another important direction. chemicalbook.com

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, higher yields, and reduced waste. The ability to precisely control temperature and reaction time in flow reactors is particularly advantageous for managing potentially exothermic halogenation reactions.

Biocatalysis: The use of engineered enzymes for selective halogenation or for downstream modifications of the this compound core represents a frontier in sustainable synthesis.

Computational Design of New Derivatives with Tuned Properties

Computational chemistry provides powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the need for extensive and costly experimental synthesis and screening. Density Functional Theory (DFT) has already been employed to investigate the molecular geometry, electronic properties, and reactivity of derivatives of this compound. researchgate.net Such studies have also been used to understand intramolecular hydrogen bonding, a key factor influencing the conformation and properties of fluorophenols. researchgate.nettci-thaijo.org

Future computational efforts are expected to become more sophisticated:

In Silico Screening: Large virtual libraries of this compound derivatives can be generated and screened computationally to predict their properties. This includes predicting binding affinities to biological targets for drug discovery or forecasting the electronic and optical properties for materials science applications.

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on existing experimental data to predict the activity of new, untested derivatives. This approach can guide synthetic chemists to prioritize the most promising candidates.

Reactivity and Mechanistic Prediction: Computational tools can be used to model entire reaction pathways, predict the most likely products, and identify potential byproducts, thus aiding in the optimization of reaction conditions. Hirshfeld surface analysis can continue to provide insights into intermolecular interactions in the solid state, which is crucial for crystal engineering and materials design. researchgate.net

Computational MethodApplication AreaResearch FocusReference
Density Functional Theory (DFT)Molecular PropertiesGeometry, electronics, reactivity researchgate.net
Hirshfeld Surface AnalysisCrystal EngineeringIntermolecular interactions researchgate.net
DFT / NMR AnalysisConformational AnalysisIntramolecular hydrogen bonding researchgate.nettci-thaijo.org

Advanced Applications in Drug Discovery and Development

This compound is an established building block in medicinal chemistry. chemimpex.cominnospk.com The presence of both fluorine and bromine atoms is particularly valuable; fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further chemical modification through coupling reactions. innospk.com Its role in the synthesis of the approved cancer drug umbralisib underscores its pharmaceutical relevance. rhhz.net Furthermore, it has served as a scaffold for developing potential COX-2 inhibitors and aldose reductase inhibitors. mdpi.com

Future research in drug discovery will likely leverage this scaffold in several advanced ways:

Fragment-Based Drug Discovery (FBDD): Due to its size and functionality, this compound is an ideal candidate for FBDD campaigns, where small fragments are screened for binding to a protein target and then elaborated into more potent leads.

Targeted Covalent Inhibitors (TCIs): The bromine atom can be exploited as a handle to design TCIs, where the molecule forms a permanent covalent bond with its biological target, often leading to increased potency and duration of action.

Focused Libraries for New Targets: Building upon the success of umbralisib, medicinal chemists can create focused libraries of derivatives for screening against other kinases or novel therapeutic targets in oncology, inflammation, and infectious diseases.

Integration into Emerging Fields such as Nanotechnology and Catalysis

The unique properties of this compound and its derivatives make them attractive for applications beyond traditional pharmaceuticals and agrochemicals. Research into its integration into emerging high-technology fields is a promising future direction.

Key opportunities include:

Advanced Materials: It is a precursor for dicationic imidazolium-based compounds, which can act as ionic liquids or liquid crystals. Ionic liquids are seeing increasing use as novel solvents in catalysis, as electrolytes in batteries, and in the synthesis of nanomaterials. cdhfinechemical.com Future work could focus on synthesizing new polymers from this compound to create materials with enhanced thermal stability or flame-retardant properties.

Nanotechnology: Derivatives of this compound could be designed as functional ligands to stabilize metal nanoparticles, creating tailored nanomaterials for applications in catalysis, sensing, or biomedical imaging.

Catalysis: Beyond its role in synthesizing catalysts, derivatives of this compound could themselves act as organocatalysts. Furthermore, they could be incorporated into more complex structures like metal-organic frameworks (MOFs), where the functional groups could play a role in catalytic activity or in the selective adsorption of molecules. The development of catalytic processes for its own synthesis is also an active area of research. google.com

Conclusion

Classical Approaches to Halogenation of Phenolic Compounds

The synthesis of halogenated phenols, a cornerstone of organic chemistry, has traditionally relied on electrophilic aromatic substitution reactions. These methods, while foundational, often present challenges in controlling regioselectivity, especially when multiple activating or deactivating groups are present on the aromatic ring. The synthesis of this compound is a case in point, where the interplay between the hydroxyl, fluoro, and bromo substituents dictates the outcome of the reaction.

Bromination of 2-Fluorophenol (B130384) under Controlled Conditions

The direct bromination of 2-fluorophenol is a primary route to obtaining this compound. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The fluorine atom, being an ortho, para-director but also a deactivator, influences the reaction's regioselectivity.

A common laboratory-scale synthesis involves the dropwise addition of bromine to a solution of 2-fluorophenol in a suitable solvent, such as methylene (B1212753) chloride, at a controlled temperature, typically around 0-5°C, to mitigate the formation of di- and polybrominated byproducts. chemicalbook.com One documented procedure involves reacting 2-fluorophenol with bromine in methylene chloride at approximately 3°C, followed by stirring at room temperature. chemicalbook.com This method has been reported to yield this compound in high purity (90%) after a workup procedure that includes washing with sodium bisulfite to remove excess bromine, followed by extraction and solvent evaporation. chemicalbook.com

ReactantsReagents/SolventsConditionsProductYield
2-FluorophenolBromine, Methylene Chloride~3°C for 2 hours, then room temperature for 1 hourThis compound90% chemicalbook.com
2-FluorophenolBromine, Acetic Acid-This compound40-45%

Fluorination of Bromo-Phenols

An alternative classical approach involves the fluorination of a bromophenol precursor, such as 4-bromophenol (B116583). This method introduces the fluorine atom onto a pre-brominated scaffold. Electrophilic fluorinating agents are employed for this transformation.

One example involves the reaction of 4-bromophenol with N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate in 1,1,2-trichloroethane (B165190) at 45°C. google.com This reaction reportedly yields 2-fluoro-4-bromophenol with a 74% conversion rate. google.com This approach highlights the use of specialized fluorinating agents to achieve the desired substitution pattern.

Modern Synthetic Strategies for Enhanced Yield and Selectivity

Contemporary synthetic chemistry has seen the advent of more sophisticated methods that offer greater control over reaction outcomes, often leading to higher yields and improved selectivity. These strategies are particularly valuable for the synthesis of highly functionalized molecules like this compound.

Palladium-Catalyzed Reactions for C-X Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-halogen (C-X) bonds. While direct palladium-catalyzed bromination of 2-fluorophenol to selectively form the 4-bromo isomer is not extensively documented, palladium catalysis is crucial in the synthesis of derivatives of this compound. For instance, palladium catalysts like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) are used in Suzuki coupling reactions where the bromo- and fluoro-substituted phenol (B47542) acts as a building block. sigmaaldrich.comnih.gov These reactions enable the formation of C-C bonds at the position of the bromine atom, leading to more complex molecular architectures.

Transition-Metal-Free Approaches to Halogenated Phenols

Recent research has also focused on developing transition-metal-free methods for the halogenation of phenols, which are often more environmentally benign and cost-effective. One such approach involves the use of Selectfluor®, an electrophilic fluorinating agent, in the presence of a photosensitizer like Eosin Y under blue light irradiation. guidechem.com This method has been used to fluorinate p-bromophenol, yielding this compound. guidechem.com The reaction proceeds under mild, room temperature conditions. guidechem.com

Another notable transition-metal-free method is the regioselective bromination of phenols using hydrobromic acid (HBr) in acetic acid, facilitated by a diaryl sulfoxide. ccspublishing.org.cn This system has been shown to be effective for the para-selective bromination of various phenols, including 2-fluorophenol, to produce this compound. ccspublishing.org.cn

PrecursorReagents/CatalystConditionsProductYield
p-BromophenolSelectfluor®, Eosin Y, 10% Acetic Acid (aq)Blue light irradiation, Room temperature, 6 hoursThis compound82% (gas chromatography) guidechem.com
2-FluorophenolHBr (in HOAc), di-4-chlorophenyl-sulfoxide, Acetonitrile40°C, 18 hoursThis compoundNot specified ccspublishing.org.cn

Synthesis of Complex Molecules Utilizing this compound as a Building Block

This compound is a valuable intermediate in the synthesis of more complex and often biologically active molecules. sigmaaldrich.comchemimpex.comguidechem.com Its utility stems from the presence of three distinct functional handles: the hydroxyl group, the bromine atom, and the fluorine atom, which can be selectively manipulated.

The bromine atom is particularly useful as a site for cross-coupling reactions. For example, this compound can be a starting material for the synthesis of 2-phenylpyran-4-ones, which have been evaluated as cyclooxygenase-2 inhibitors. sigmaaldrich.com It is also used in the preparation of 1,4-disubstituted 3-cyano-2-pyridones, which act as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor. sigmaaldrich.com

Furthermore, the phenolic hydroxyl group can be readily alkylated or arylated. For instance, this compound is a precursor in the synthesis of 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]propionic acid methyl ester. chemicalbook.com The compound can also undergo further halogenation, such as iodination, to introduce additional functional groups. sigmaaldrich.comsigmaaldrich.com For example, it can be converted to 4-bromo-2-fluoro-6-iodoanisole through iodination and subsequent methylation. sigmaaldrich.comsigmaaldrich.com

These examples underscore the role of this compound as a versatile building block in medicinal chemistry and materials science, enabling the construction of diverse and complex molecular structures. chemimpex.comcymitquimica.com

Preparation of 4-Bromo-2-fluoro-6-iodoanisole via Iodination and Methylation

Electron-deficient phenolic substrates like this compound can be effectively iodinated and subsequently methylated to produce compounds such as 4-Bromo-2-fluoro-6-iodoanisole. researchgate.net A practical method involves an iodine/iodide mixture under alkaline conditions for the iodination step. researchgate.net This is often followed by a methylation step to protect the phenolic hydroxyl group, which is frequently necessary for subsequent coupling reactions. researchgate.net This two-step sequence provides a reliable route to highly functionalized anisoles. researchgate.net

The process begins with the iodination of this compound. This is followed by O-methylation to yield the final product, 4-bromo-2-fluoro-6-iodoanisole. This method is applicable to a broad range of fluorinated phenols and their analogues. researchgate.net

Table 1: Synthesis of 4-Bromo-2-fluoro-6-iodoanisole

Step Reaction Reagents & Conditions
1 Iodination This compound, Iodine/Iodide mixture, Alkaline conditions

Synthesis of 2-Phenylpyran-4-ones

A series of 2-phenylpyran-4-ones, which have been evaluated as cyclooxygenase-2 (COX-2) inhibitors, can be synthesized using precursors derived from substituted phenols. nih.gov In these syntheses, the introduction of a substituted phenoxy ring at the 3-position of the pyran-4-one core has been shown to enhance biological activity. nih.gov Derivatives of this compound can be employed to create this crucial phenoxy linkage. The general approach involves coupling the substituted phenol with the pyranone scaffold.

For instance, a key intermediate, 3-(4-bromo-2-fluorophenoxy)-5-hydroxy-2-(4-(methylsulfonyl)phenyl)-4H-pyran-4-one, is synthesized as part of the pathway to more complex analogues. The synthesis involves multiple steps, starting from the reaction of a substituted phenol with a suitable pyranone precursor. nih.gov

Development of 1,4-Disubstituted 3-cyano-2-pyridones

The discovery of 1,4-disubstituted 3-cyano-2-pyridones as positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor highlights another synthetic application. nih.gov The synthesis of this class of compounds involves building a complex structure around a central pyridone core. nih.gov A key step in the synthesis is the introduction of a substituted phenoxy group at the 4-position of the pyridone ring.

Starting from a high-throughput screening (HTS) hit, the synthesis was optimized. nih.gov This optimization included the use of various substituted phenols to explore structure-activity relationships. For example, this compound can be used to synthesize intermediates like 1-butyl-4-(4-bromo-2-fluorophenoxy)-2-oxo-1,2-dihydropyridine-3-carbonitrile, which is a precursor to the final active compounds. nih.gov

Table 2: Key Reaction for 3-cyano-2-pyridone Synthesis

Reactant 1 Reactant 2 Product

Formation of Dicationic Imidazolium-Based Compounds

This compound derivatives are utilized in the synthesis of dicationic imidazolium-based organic salts, which can exhibit properties of ionic liquids and liquid crystals. rsc.org The synthesis involves creating molecules with a bent-core unit, where the fluoro-substituted phenoxy group plays a structural role. rsc.org

The synthetic route involves several steps, starting with the reaction of a di-brominated alkane with an imidazole (B134444) to form a bis(imidazolium) salt. This is followed by a Williamson ether synthesis, where a deprotonated fluoro-substituted phenol, such as this compound, is reacted with a suitable precursor to link the phenoxy group to the core structure. The properties of the final dicationic salts are highly dependent on the position of the fluoro substituents and the nature of the anion. rsc.org

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one and Derivatives

The title compound is a significant intermediate for various biologically active molecules and is synthesized in a multi-step process. atlantis-press.comresearchgate.net The synthesis starts from pyridin-4-ol and utilizes 4-bromo-2-fluoroaniline (B1266173) as a key reagent. atlantis-press.comresearchgate.net 4-Bromo-2-fluoroaniline itself is accessible from this compound.

Nitration: Pyridin-4-ol is nitrated using potassium nitrate (B79036) in sulfuric acid. researchgate.net

Chlorination: The resulting nitropyridinol is chlorinated, for example with phosphorus oxychloride. researchgate.net

N-Alkylation: The chlorinated product is reacted with 4-bromo-2-fluoroaniline in acetic acid. researchgate.netresearchgate.net

Reduction: The nitro group of the N-alkylated product is reduced to an amino group, for instance, using iron and ferric chloride with hydrazine. researchgate.net

Condensation/Cyclization: The final ring closure to form the imidazo[4,5-c]pyridin-2-one is achieved using a carbonyl source like N,N'-Carbonyldiimidazole. researchgate.net

Table 3: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Step Description Reagents and Conditions Yield
1 Nitration of Pyridin-4-ol KNO₃, H₂SO₄, 110°C, 10 h 77%
2 Chlorination POCl₃, 110°C, 3 h 83.4%
3 N-Alkylation 4-Bromo-2-fluoroaniline, Acetic acid, 25°C, 10 h 91.7%
4 Reduction C, FeCl₃, NH₂NH₂·H₂O, 1 h -

Derivatization for Benzosiloxaboroles and Related Compounds

This compound is a starting material for the synthesis of functionalized benzosiloxaboroles, a class of compounds with potential biological activities. nih.govresearchgate.net The synthetic strategy involves a sequence of reactions to build the heterocyclic system.

The general synthetic approach is as follows:

Protection: The hydroxyl group of this compound is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. This is achieved by reacting the phenol with TBDMSCl. nih.gov

Lithiation and Silylation: The protected phenol undergoes deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). The resulting aryllithium intermediate is then trapped with a silylating agent such as Me₂Si(H)Cl. This reaction occurs regioselectively at the position between the bromo and fluoro substituents. nih.gov

Boronation: The subsequent boronation step leads to the formation of the benzosiloxaborole ring system. researchgate.net

In some cases, the TBDMS protecting group is cleaved in the final product, but this can sometimes lead to mixtures of products. uni-rostock.de

Preparation of 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]propionic Acid Methyl Ester

This compound is synthesized via a multi-step process that begins with the bromination of 2-fluorophenol to produce this compound. chemicalbook.com

The synthesis proceeds as follows:

Bromination of 2-fluorophenol: 2-Fluorophenol is treated with bromine in a solvent like methylene chloride at low temperature to yield this compound. chemicalbook.com The reaction provides a high yield of the desired product. chemicalbook.com

Williamson Ether Synthesis: The synthesized this compound is then coupled with a substituted phenoxypropionic acid ester, such as methyl 2-(4-hydroxyphenoxy)propionate, under basic conditions to form the diaryl ether linkage and yield the final product.

Table 4: Synthesis of this compound (Precursor Step)

Reactant 1 Reactant 2 Solvent Conditions Yield

Synthesis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol

The synthesis of the title compound, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, is achieved through a condensation reaction. researchgate.net This process involves the reaction of two key precursors: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde and 5-bromo-2-nitrophenylhydrazine. researchgate.net

The reaction is carried out in hot absolute ethanol, where equimolar amounts of both reactants are dissolved. researchgate.net The product begins to form almost immediately upon mixing the reactants. researchgate.net The mixture is heated to ensure the completion of the reaction and is then allowed to cool to room temperature. researchgate.net The resulting solid product is collected by filtration, washed with diethyl ether, and then dried. researchgate.net

Detailed research findings indicate that the resulting compound, with the chemical formula C13H8Br2FN3O3, is a nearly planar molecule. researchgate.netresearchgate.net

Interactive Data Table: Synthesis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol

ParameterDetailsSource
Starting Material 1 5-Bromo-4-fluoro-2-hydroxybenzaldehyde researchgate.net
Starting Material 2 5-bromo-2-nitrophenylhydrazine researchgate.net
Solvent Hot absolute ethanol researchgate.net
Stoichiometry Equimolar amounts researchgate.net
Reaction Conditions The reactants are dissolved in the solvent and heated. The mixture is then allowed to cool to room temperature. researchgate.net
Product Formation The product appears in the first minute of the reaction. researchgate.net
Post-Reaction Workup The product is filtered, washed with diethyl ether, and dried. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For this compound, NMR studies, particularly involving ¹H, ¹³C, and ¹⁹F nuclei, offer profound insights into its molecular architecture and the intricate electronic interactions at play.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of its protons. The spectrum typically displays signals corresponding to the three aromatic protons and the single hydroxyl proton. The exact chemical shifts (δ) can vary slightly depending on the solvent used, but a representative analysis in a solvent like deuterated chloroform (B151607) (CDCl₃) reveals a distinct pattern. The hydroxyl proton often appears as a broad singlet, with its chemical shift being particularly sensitive to solvent, concentration, and temperature.

Interactive Table: ¹H NMR Spectral Data for this compound Note: Data is representative and may vary based on experimental conditions.

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-3~7.25Doublet of doublets1H
H-5~7.05Doublet of doublets1H
H-6~6.90Triplet1H
-OHVariable (e.g., ~5.5)Broad Singlet1H

The ¹³C NMR spectrum of this compound is characterized by six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are significantly influenced by the attached substituents (hydroxyl, fluorine, and bromine). The carbon atom attached to the fluorine (C-2) and the carbon attached to the bromine (C-4) show characteristic shifts due to the strong electronegativity and shielding/deshielding effects of these halogens.

Interactive Table: ¹³C NMR Spectral Data for this compound Note: Data is representative and may vary based on experimental conditions. Assignments are based on substituent effects.

Carbon AtomChemical Shift (δ, ppm)
C-1 (-OH)~145-150
C-2 (-F)~150-155 (doublet, due to C-F coupling)
C-3~115-120
C-4 (-Br)~110-115
C-5~125-130
C-6~118-123

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for studying fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound provides direct information about the electronic environment of the fluorine atom. A key feature of its spectrum is the observation of spin-spin coupling between the fluorine nucleus and the nearby hydroxyl proton.

A notable feature in the NMR spectra of this compound is the long-range coupling between the hydroxyl proton and the fluorine atom, often denoted as ¹hJFH. An experimental value of 4.42 Hz has been reported for this coupling. conicet.gov.ar Initially, such interactions in fluorophenols were thought to be transmitted through an intramolecular hydrogen bond. rsc.org However, extensive theoretical and experimental studies on this compound have challenged this hypothesis. conicet.gov.arnih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis revealed no bond critical point between the O-H group and the fluorine atom, which contradicts the existence of a classical hydrogen bond. nih.govresearchgate.netconicet.gov.ar Consequently, it is proposed that this coupling is better described as a through-space interaction, which should be represented as nTSJFH, where 'n' signifies the number of formal bonds separating the coupled nuclei (n=4 in this case). conicet.gov.arrsc.org

The scalar spin-spin coupling interaction is composed of several components, including the Fermi contact (FC) term, spin-dipolar (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) terms. rsc.org For the ¹hJFH coupling in this compound, the Fermi contact term is the dominant transmission mechanism. rsc.org The investigation into the nature of this coupling transmission shows that the FC term is not mediated by a hydrogen bond. nih.govrsc.org Instead, the mechanism is rooted in the spatial proximity of the two nuclei.

The primary transmission mechanism for the Fermi contact term in the ¹hJFH coupling of this compound involves direct exchange interactions. nih.govrsc.org These interactions arise from the significant overlap of the electronic clouds surrounding the fluorine nucleus and the hydroxyl proton due to their close spatial arrangement. nih.govrsc.org The analysis of canonical molecular orbitals indicates that virtual orbitals have a very minor role in this transmission process. nih.govresearchgate.netscispace.com This type of transmission, driven by the overlap of proximate electron clouds, is characteristic of a through-space coupling mechanism rather than a through-bond or through-hydrogen-bond pathway. conicet.gov.arnih.govconicet.gov.ar This understanding helps to rationalize the experimental signs and magnitudes observed for such proximate J(FH) couplings. conicet.gov.arnih.gov

### Advanced Spectroscopic and Computational Investigations of this compound

This article explores the detailed spectroscopic and computational characterization of this compound, a halogenated aromatic compound of significant interest in theoretical and structural chemistry. The focus is on advanced analytical techniques that elucidate its molecular structure, vibrational properties, and the subtle electronic interactions governed by its substituent groups.

#### 3.2. Mass Spectrometry (MS) Characterization, including GC-MS

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components within a mixture. For this compound (C₆H₄BrFO), the molecular weight is 191.00 g/mol. In a typical mass spectrum, this compound would exhibit a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion ([M]⁺) would appear as two peaks of nearly equal intensity at m/z 190 and m/z 192.

The fragmentation pattern under electron ionization would involve the loss of various fragments, providing structural information. While specific fragmentation data for this compound is not detailed in the available literature, analysis of its isomer, 2-bromo-4-fluorophenol, shows key fragments resulting from losses of HBr, CO, and other moieties, which is a common fragmentation pathway for halogenated phenols. Analytical research on related halogenated phenoxyethylamines utilizes mass spectrometry to investigate these fragmentation patterns, aiding in the development of selective detection methods. vulcanchem.com

#### 3.3. Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure. For this compound, the spectra would be characterized by several key vibrational bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The position and shape of this band are highly sensitive to hydrogen bonding.
  • C-F stretch: A strong absorption typically found in the 1250-1000 cm⁻¹ region.
  • C-Br stretch: A weaker absorption expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.
  • Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the benzene (B151609) ring.
  • Theoretical calculations, often using Density Functional Theory (DFT), are employed to assign these experimental bands to specific vibrational modes. researchgate.netresearchgate.net Studies on analogous compounds like p-fluorophenol have utilized a combination of experimental FT-IR measurements and DFT calculations to achieve unequivocal assignment of the vibrational spectra. acs.org

    #### 3.4. Theoretical Chemistry and Computational Modeling

    Computational chemistry provides profound insights into the structure, stability, and electronic properties of molecules, complementing experimental findings. For this compound, computational studies have been crucial, particularly in resolving questions about its conformational preferences and intramolecular interactions.

    ##### 3.4.1. Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By calculating the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For substituted phenols, the electron-donating hydroxyl group and the electron-withdrawing halogen atoms create a complex electronic environment. DFT calculations on similar halogenated phenols are used to determine reactivity descriptors such as chemical hardness, electronegativity, and electrostatic potential surfaces, which map the charge distribution and predict intermolecular interaction sites.

    ##### 3.4.2. Quantum Theory of Atoms in Molecules (QTAIM) Analysis

    The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the electron density of a molecule and characterize chemical bonding. A key aspect of QTAIM is the identification of bond critical points (BCPs), which are indicative of a bonding interaction between two atoms. d-nb.info

    In the case of this compound, QTAIM analysis has been instrumental in studying the supposed intramolecular hydrogen bond between the hydroxyl hydrogen and the adjacent fluorine atom. Crucially, theoretical studies have shown that no bond critical point is found between the O-H and F moieties. conicet.gov.ar This finding provides strong evidence that a conventional hydrogen bond is not present, despite the spatial proximity of the atoms. conicet.gov.arresearchgate.net

    ##### 3.4.3. Conformational Analysis and Energy Minima

    This compound can exist in different spatial arrangements, or conformations, due to rotation around the C-O bond. The two primary conformers are the cis form, where the hydroxyl hydrogen points towards the fluorine atom, and the trans form, where it points away. Computational studies consistently show that the cis conformer is the more stable, lower-energy state. conicet.gov.ar

    This preference was initially attributed to the formation of an intramolecular O-H···F hydrogen bond. d-nb.infobeilstein-journals.orgresearchgate.net However, as discussed, more advanced analyses challenge this simple interpretation. The energy difference between the conformers is a key piece of data derived from these computational models.

    Table 1: Calculated Relative Energies of this compound Conformers

    ConformerRelative Energy (kcal/mol)Description
    cis0.00OH group is oriented towards the fluorine atom. This is the global energy minimum.
    trans2.89OH group is oriented away from the fluorine atom. This conformer is less stable.

    Data derived from theoretical calculations on this compound and related compounds. conicet.gov.ar

    ##### 3.4.4. Computational Studies on Hydrogen Bonding and Intermolecular Interactions

    The nature of the intramolecular interaction in this compound is a subject of significant scientific interest. While the molecule preferentially adopts a cis conformation, the lack of a bond critical point in QTAIM analysis suggests the stabilizing interaction is not a true hydrogen bond. conicet.gov.ar

    Further studies propose that the observed NMR spin-spin coupling (¹hJFH) between the hydroxyl proton and the fluorine atom is not transmitted through a hydrogen bond. researchgate.net Instead, it is described as a through-space interaction resulting from the overlap of proximate electronic clouds of the non-bonded atoms. conicet.gov.arresearchgate.net Therefore, the conformational preference is likely governed by a combination of dipolar effects and these through-space exchange interactions rather than a classic, stabilizing hydrogen bond. d-nb.inforesearchgate.net In the solid state, intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules is expected to play a significant role in the crystal packing, a common feature for phenolic compounds.

    Table of Compounds Mentioned

    Compound Name
    This compound
    2-Bromo-4-fluorophenol
    p-Fluorophenol
    2-fluorophenol
    Mechanisms of Fermi Contact Term Transmission in Coupling

    Theoretical Chemistry and Computational Modeling

    Analysis of Canonical Molecular Orbitals

    The study of canonical molecular orbitals (CMOs) provides profound insights into the electronic structure and intrinsic properties of a molecule. For this compound, the analysis of CMOs has been particularly crucial in understanding the nature of long-range spin-spin coupling constants, specifically the ¹hJFH coupling observed between the hydroxyl proton and the fluorine atom. conicet.gov.ar

    Instead, the analysis of CMOs demonstrates that the coupling is transmitted mainly through space (TS). conicet.gov.ar This occurs via exchange interactions resulting from the overlap of proximate electronic clouds of the hydrogen and fluorine atoms. conicet.gov.arnih.govresearchgate.net It has been observed that virtual orbitals contribute only minimally to the transmission of the Fermi contact term, which is characteristic of a through-space mechanism. conicet.gov.arnih.govresearchgate.net Consequently, this interaction is more accurately described as a ⁴TSJFH coupling, where 'n=4' represents the number of formal bonds separating the coupled nuclei. conicet.gov.arnih.gov

    Computational studies, specifically analyzing the cis and trans isomers of this compound, have quantified the contributions to the ⁴JFH spin-spin coupling constant. For the cis isomer, where the atoms are in proximity, the coupling is significant, whereas it is much smaller for the trans isomer, further supporting the through-space transmission model. conicet.gov.ar The primary contributions to this coupling in the cis conformation are the Fermi contact (FC), paramagnetic spin orbit (PSO), and diamagnetic spin orbit (DSO) terms. conicet.gov.ar

    Contribution TermCalculated Value (Hz) for cis-isomerSignificance
    Fermi Contact (FC)SignificantDominant term in through-space coupling
    Paramagnetic Spin Orbit (PSO)SignificantContributes to the overall coupling value
    Diamagnetic Spin Orbit (DSO)SignificantContributes to the overall coupling value
    Total ⁴JFH ~4.5 Confirms through-space transmission

    This table summarizes the significant contributions to the ⁴JFH spin-spin coupling constant in cis-4-bromo-2-fluorophenol, as determined by theoretical calculations. conicet.gov.ar

    The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), also forms a key part of understanding the molecule's electronic behavior and reactivity. dergipark.org.trresearchgate.netx-mol.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. dergipark.org.tr

    Prediction of Reaction Pathways and Transition States

    Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reaction pathways and characterizing the transition states of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the minimum energy path, locate transition state structures, and calculate activation energy barriers, thereby predicting the feasibility and regioselectivity of various transformations. fluorine1.ru

    Several types of reactions are characteristic of this compound, and their mechanisms can be computationally explored:

    Nucleophilic Aromatic Substitution: The bromine atom on the aromatic ring can be replaced by various nucleophiles. DFT calculations can model the transition states for these substitution reactions to predict reaction rates and determine the influence of the ortho-fluorine and hydroxyl groups on reactivity.

    Alkylation/Etherification: The phenolic hydroxyl group can be alkylated to form ethers. One synthetic route involves the reaction of this compound with an alkyl halide in the presence of a base. Computational models can be used to search for the reaction path, identify energy barriers for the SN2 nucleophilic substitution, and analyze the effect of solvents on the reaction energetics.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group. Theoretical models can help elucidate the mechanism of oxidation with different reagents.

    Cross-Coupling Reactions: The carbon-bromine bond is a site for metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to form new carbon-carbon bonds. fluorine1.ruvulcanchem.com For instance, in the Kumada reaction of the related 2,4-difluorophenol, the regioselectivity (ortho-alkylation to the hydroxyl group) is explained by a transition state model where the Lewis-acidic magnesium of the Grignard reagent facilitates the cleavage of the adjacent C-F bond. fluorine1.ru Similar principles can be applied to predict the outcomes of coupling reactions with this compound.

    The prediction of these pathways relies on sophisticated computational methods to model complex molecular interactions.

    Reaction TypeReacting Group(s)Potential ProductsComputational Investigation MethodKey Findings from Prediction
    Alkylation (Etherification)Phenolic -OHPhenoxy ethersDFT (e.g., Gaussian, ORCA)Modeling of transition states, identification of energy barriers, solvent effect analysis.
    Nucleophilic SubstitutionC-Br bondAmines, thiols, etc.DFTPrediction of regioselectivity and byproduct formation.
    Kumada Cross-CouplingC-Br bondAlkylated/Arylated phenolsDFTModeling of transition state involving catalyst and reagents to explain regioselectivity. fluorine1.ru
    OxidationPhenolic -OHQuinone-type structuresDFTElucidation of reaction mechanism with various oxidizing agents.

    This table outlines potential reaction pathways for this compound and the computational methods used to predict their mechanisms and outcomes.

    By combining experimental work with these advanced computational investigations, a comprehensive understanding of the chemical behavior of this compound can be achieved, facilitating its use in targeted synthesis and materials science.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing 4-bromo-2-fluorophenol and ensuring high purity?

    • Methodology : Synthesis typically involves bromination and fluorination of phenol derivatives. For example, halogenation via electrophilic substitution using bromine in acetic acid, followed by selective fluorination. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity verification requires GC analysis (minimum 98% purity) and NMR spectroscopy (¹H/¹³C) to confirm absence of regioisomers like 3-bromo-2-fluorophenol .

    Q. How should researchers handle and store this compound to maintain stability?

    • Protocols : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Use fume hoods for handling due to its low flash point (98°C) and irritant properties. Safety measures include PPE (gloves, goggles) and immediate neutralization of spills with sodium bicarbonate .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    • Analytical Workflow :

    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and confirm substitution patterns via coupling constants.
    • GC-MS : Verify molecular ion peak at m/z 190.99 (C₆H₄BrFO) and assess purity.
    • FT-IR : Detect O-H stretch (~3200 cm⁻¹) and C-Br/C-F vibrations (600–800 cm⁻¹) .

    Advanced Research Questions

    Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

    • Crystallography Approach : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX for structure refinement. Challenges include resolving anisotropic displacement parameters for bromine and fluorine atoms. Example: A derivative, 4-bromo-2-fluorobenzaldehyde, crystallizes in a monoclinic system (P2₁/c space group) with bond angles deviating <2° from DFT predictions .

    Q. What strategies address contradictions in DFT-calculated vs. experimental electronic properties of this compound?

    • Data Reconciliation :

    • Perform density functional theory (DFT) using hybrid functionals (e.g., B3LYP) with basis sets (6-311++G**) to model dipole moments and HOMO-LUMO gaps.
    • Cross-validate with experimental UV-Vis spectra and solvatochromic studies. Discrepancies often arise from solvent effects or relativistic effects unaccounted for in bromine’s electron density .

    Q. How is this compound utilized in synthesizing bioactive heterocycles?

    • Synthetic Applications :

    • Chalcone Synthesis : Condense with hydroxyacetophenones under Claisen-Schmidt conditions (NaOH/EtOH), then cyclize with DMSO/I₂ to form fluorinated chromones (e.g., 2-(4-bromo-2-fluorophenyl)-4H-chromen-4-one). Biological screening shows antimicrobial activity against S. aureus (MIC ~25 µg/mL) .
    • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyst to generate biaryl intermediates for drug discovery .

    Q. What methodologies quantify trace impurities in this compound batches?

    • Quality Control :

    • HPLC-DAD : Use C18 columns (acetonitrile/water mobile phase) to detect regioisomers (e.g., 3-bromo-2-fluorophenol) at ppm levels.
    • ICP-MS : Measure residual heavy metals (e.g., Pd from catalytic reactions) with detection limits <0.1 ppb .

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    Feasible Synthetic Routes

    Reactant of Route 1
    4-Bromo-2-fluorophenol
    Reactant of Route 2
    Reactant of Route 2
    4-Bromo-2-fluorophenol

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.